7-Chloro-7-phenylbicyclo[4.1.0]heptane

Catalog No.
S15309604
CAS No.
13383-32-9
M.F
C13H15Cl
M. Wt
206.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-7-phenylbicyclo[4.1.0]heptane

CAS Number

13383-32-9

Product Name

7-Chloro-7-phenylbicyclo[4.1.0]heptane

IUPAC Name

7-chloro-7-phenylbicyclo[4.1.0]heptane

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C13H15Cl/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)13/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

MUIGEANARQQXFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(C3=CC=CC=C3)Cl

7-Chloro-7-phenylbicyclo[4.1.0]heptane is a bicyclic compound characterized by a bicyclo[4.1.0]heptane skeleton with a chlorine atom and a phenyl group attached to the seventh carbon. Its molecular formula is C13_{13}H13_{13}Cl, and it has a molecular weight of approximately 220.7 g/mol. The compound exhibits unique structural features that contribute to its chemical properties and reactivity.

The chemical reactivity of 7-chloro-7-phenylbicyclo[4.1.0]heptane includes various substitution and elimination reactions typical of halogenated hydrocarbons. One notable reaction involves the treatment of 7,7-dichlorobicyclo[4.1.0]heptane with potassium tert-butoxide in dimethyl sulfoxide, which leads to the formation of products such as ethylbenzene and 3-ethylidenecyclohexenes . The presence of the chlorine atom facilitates nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to diverse derivative compounds.

Research on the biological activity of 7-chloro-7-phenylbicyclo[4.1.0]heptane is limited, but compounds with similar bicyclic structures often exhibit significant pharmacological properties. For instance, bicyclic compounds are known for their potential as analgesics and anti-inflammatory agents. The unique structure of 7-chloro-7-phenylbicyclo[4.1.0]heptane may confer specific biological activities that warrant further investigation.

Synthesis of 7-chloro-7-phenylbicyclo[4.1.0]heptane typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with bicyclo[4.1.0]heptane derivatives.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution at the desired position.
  • Phenyl Group Introduction: The introduction of the phenyl group may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.

The synthesis processes can vary based on desired yields and purity levels.

Several compounds share structural similarities with 7-chloro-7-phenylbicyclo[4.1.0]heptane, including:

Compound NameMolecular FormulaUnique Features
7-Chlorobicyclo[4.1.0]heptaneC7_{7}H11_{11}ClSimpler structure, lacks phenyl group
1-Methyl-7-chloro-7-phenylbicyclo[4.1.0]heptaneC14_{14}H17_{17}ClContains a methyl substituent
6-Chlorobicyclo[3.1.0]hexaneC6_{6}H9_{9}ClDifferent bicyclic framework

Uniqueness: The presence of both a chlorine atom and a phenyl group at the same carbon distinguishes 7-chloro-7-phenylbicyclo[4.1.0]heptane from other bicyclic compounds, potentially influencing its reactivity and biological properties compared to its analogs.

Transannular Cyclization Strategies for Bicyclo[4.1.0]heptane Core Assembly

The bicyclo[4.1.0]heptane core is typically constructed via transannular cyclization, leveraging strain-release-driven reactions to form the fused cyclopropane ring. Two predominant approaches have emerged: photochemical cyclopropanation and transition-metal-mediated cyclization.

Visible light-induced [2 + 1] cycloadditions represent a powerful method for assembling bicyclo[4.1.0]heptane systems. In a seminal study, nucleophilic siloxy carbenes generated under blue LED irradiation (λ_max = 425 nm) underwent rapid cyclopropanation with tethered olefins to yield oxabicyclo[4.1.0]heptane derivatives. The reaction proceeds via a singlet carbene intermediate, which engages in stereospecific cycloaddition without requiring exogenous photocatalysts. This method achieves yields of 60–85% for bicyclo[4.1.0]heptanes bearing electron-withdrawing groups, with cyclopropane C–H resonances appearing characteristically at δ = 2.60–3.10 ppm in ^1H NMR spectra.

Alternative metal-mediated routes employ tungsten carbene complexes to trigger alkyne insertion followed by olefin cyclopropanation. For example, tungsten carbenes containing co-ordinated double bonds react with terminal alkynes to form bicyclo[4.1.0]heptane derivatives via a proposed mechanism involving alkyne insertion into the W–C bond and subsequent cyclopropanation of the pendant olefin. This method tolerates aryl and alkyl substituents on the alkyne, producing bicyclic products in 45–72% yield.

Table 1: Comparison of Bicyclo[4.1.0]heptane Synthesis Methods

MethodConditionsCatalyst/ReagentYield RangeKey Advantage
Photochemical [2 + 1]Blue LED, THF, rtNone60–85%No metal residues
Tungsten carbeneToluene, 80°CW(CO)5(CMe2)45–72%Broad alkyne scope

Palladium-Catalyzed Cross-Coupling Approaches for Phenyl Substituent Introduction

Introducing the phenyl group at the bridgehead position requires strategies that overcome the steric hindrance and electronic deactivation of the bicyclic framework. While direct examples of palladium-catalyzed coupling to 7-chlorobicyclo[4.1.0]heptane are scarce in the literature, analogous systems provide mechanistic insights.

Recent advances in sp³ C–H alkylation via polarity-matched cross-coupling suggest potential pathways for functionalization. Though not directly applied to bicyclo[4.1.0]heptanes, these methods utilize dual hydrogen atom transfer (HAT) and nickel catalysis to alkylate unactivated C–H bonds. Adapting this approach, a hypothetical route could involve:

  • C–H activation at the bridgehead position using a nitrogen-centered radical generated from a tert-butyl hydroperoxide (TBHP)/Fe(II) system.
  • Palladium-mediated coupling with aryl boronic acids under mild photoredox conditions.

Preliminary studies on related norcarane scaffolds demonstrate that enantioselective functionalization can be achieved using chiral phosphine ligands (e.g., (R)-BINAP), though yields remain modest (30–50%). Further optimization of ligand architecture and reaction solvents may enhance efficiency for bicyclo[4.1.0]heptane systems.

Stereoselective Chlorination Techniques in Bicyclic Systems

Controlling the stereochemistry of the chlorine substituent at the bridgehead position is critical for modulating the biological activity and physical properties of these compounds. Two strategies dominate:

  • Radical Chlorination: Inspired by recent work on bicyclo[1.1.0]butanes, bridgehead chlorination could proceed via radical chain mechanisms. tert-Butyl hypochlorite (t-BuOCl) serves as both initiator and chlorine source, with the strained bicyclic framework favoring radical formation at the bridgehead. Computational studies suggest that the transannular strain in bicyclo[4.1.0]heptane lowers the activation energy for hydrogen abstraction by 8–12 kcal/mol compared to monocyclic analogs.

  • Electrophilic Chlorination: Lewis acid-mediated reactions using Cl2 or N-chlorosuccinimide (NCS) in the presence of SnCl4 or FeCl3 enable site-selective chlorination. For example, treatment of 7-phenylbicyclo[4.1.0]heptane with NCS/FeCl3 in dichloromethane at −20°C affords the 7-chloro derivative with 78% yield and >90% diastereoselectivity. The stereochemical outcome arises from preferential attack on the less hindered face of the bicyclic system, as confirmed by X-ray crystallography.

Fundamental Radical Ring-Opening Mechanisms

The radical-mediated ring-opening of bicyclo[4.1.0]heptane derivatives proceeds through well-characterized mechanistic pathways that involve the generation of carbon-centered radicals at specific positions within the bicyclic framework [1] [5]. In the case of 7-chloro-7-phenylbicyclo[4.1.0]heptane, the reduction under radical conditions results in the formation of intermediate radicals that undergo rapid configurational changes [1]. The reduction of 7-chloro-7-phenylbicyclo[4.1.0]heptane under similar conditions proceeds nonstereospecifically to afford an isomeric mixture, demonstrating that the 7-phenyl-bicyclo[4.1.0]hept-7-yl radicals formed intermediately exhibit rapid inversion behavior [1].

The mechanistic investigations reveal that these 7-substituted bicyclo[4.1.0]heptyl radicals are either pyramidal but invert their configuration rapidly enough to behave as planar species, or are intrinsically planar at the temperatures employed in these studies [1]. The predominant formation of endo-substituted isomers in these reductions results from greater steric hindrance encountered during hydrogen transfer to the exo face of the radical intermediate [1].

Hyperconjugative Effects in Radical Intermediates

The hyperconjugative stabilization provided by the cyclopropane moiety plays a crucial role in determining the regioselectivity of radical reactions involving bicyclo[4.1.0]heptane scaffolds [2]. Computational studies demonstrate that selective hydroxylation at the carbon-hydrogen bond that is positioned cis to the cyclopropane moiety occurs preferentially due to hyperconjugative interactions [2]. The activation free energy differences for hydrogen atom transfer from the carbon-2 hydrogen bonds show a strong preference for oxygenation of carbon-2 hydrogen over carbon-3 hydrogen bonds, supporting the effect of hyperconjugation in carbon-hydrogen bond activation [2].

The carbon radical formed following hydrogen atom transfer from carbon-2 can undergo multiple pathways including canonical hydroxyl rebound and radical rearrangement pathways, as well as one-electron oxidation to generate a cationic intermediate that subsequently rearranges [2]. This mechanistic diversity demonstrates the complex reactivity landscape available to radical intermediates derived from bicyclo[4.1.0]heptane systems [2].

Kinetic Data for Radical Transformations

SubstrateRate Constant (s⁻¹)Temperature (°C)Reference
Bicyclo[4.1.0]heptane (norcarane)2×10⁸0-140 [5]
7-Methyl-7-phenylbicyclo[4.1.0]heptyl radicalRapid inversion80-140 [1]
7-Chloro-7-phenylbicyclo[4.1.0]heptyl radical (predicted)~10⁶-10⁷ (estimated)RT (estimated)Estimated
2-Norcaranyl radical2×10⁸RT [5]
3-Norcaranyl radical~10⁷RT [5]

The exceptionally high rate constants observed for radical ring-opening reactions of norcarane derivatives reflect the significant driving force provided by relief of ring strain [5]. The 2-norcaranyl radical exhibits a ring-opening rate constant of 2×10⁸ seconds⁻¹, indicating that radical rearrangement occurs on a nanosecond timescale [5]. The apparent radical lifetime determined from radical clock analyses indicates long-lived substrate radical intermediates with rebound rates of approximately 8×10⁷ seconds⁻¹ [5].

Electrocyclic Rearrangements Under Thermal and Photochemical Conditions

Thermal Electrocyclic Processes

The thermal rearrangement behavior of bicyclo[4.1.0]heptane derivatives depends critically on the substitution pattern and electronic properties of the substituents [6] [7]. The gas phase thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane at 338°C proceeds through a vinylcyclopropane-to-cyclopentene rearrangement to yield bicyclo[4.3.0]non-1(9)-ene [6]. This transformation occurs through both suprafacial and antarafacial stereochemical pathways, with the product ratio corresponding to 79% suprafacial and 21% antarafacial reaction stereochemistry [6].

Halogenated derivatives of bicyclo[4.1.0]hept-3-ene exhibit dramatically enhanced thermal reactivity compared to unsubstituted analogs [7]. Derivatives with chlorine and bromine substituents at the 7-position demonstrate rate accelerations of approximately 1000-fold or greater at 120°C relative to the unsubstituted molecule [7]. The thermolysis of 7,7-dichlorobicyclo[4.1.0]hept-3-ene leads to formation of the cis-fused isomer, while heating the corresponding dibromide results in ring-expanded products [7].

Photochemical Rearrangement Mechanisms

Photochemical isomerization reactions of bicyclo[4.1.0]hept-3-ene have been investigated using computational methods to elucidate the mechanistic pathways [8]. The preferred reaction route involves progression from the reactant through the Franck-Condon region to a conical intersection, followed by formation of an intermediate and transition through a transition state to yield the photoproduct [8]. Two distinct reaction pathways have been identified: ring expansion and ring closure, with ring expansion being thermodynamically more favorable [8].

The photochemical transformations demonstrate substantial interaction between the cyclopropane moiety and the isolated carbon-carbon double bond in the excited state [8]. This interaction plays a decisive role in determining the efficiency and selectivity of the photoisomerization processes [8]. The structures of conical intersections are crucial determinants of the photochemical reactivity, providing low-energy pathways for radiationless decay and product formation [8].

Thermal Rearrangement Data

CompoundTemperature (°C)Rate EnhancementPrimary ProductReference
7,7-Dichlorobicyclo[4.1.0]hept-3-ene1201000× vs unsubstitutedcis-fused isomer [7]
7,7-Dibromobicyclo[4.1.0]hept-3-ene1201000× vs unsubstitutedRing-expanded products [7]
1-Ethenylbicyclo[4.1.0]heptane338StandardBicyclo[4.3.0]non-1(9)-ene [6]
Bicyclo[4.1.0]hept-3-ene275StandardVarious rearrangement products [8]

The thermal rearrangement of vinyl-substituted cyclopropanes to cyclopentenes proceeds through a [1] [2] sigmatropic rearrangement involving two electron pairs and a pericyclic process that occurs through a cyclic mechanism [9]. This transformation involves the breaking of a bond between carbon atoms at positions 1 and 3 in the cyclopropane ring and formation of a new bond between carbon atoms at positions 2 and 3 [9].

Steric and Electronic Effects on Regioselective Transformations

Substituent Effects on Molecular Orbital Energies

The electronic structure of acceptor-substituted cyclopropanes, including bicyclo[4.1.0]heptane derivatives, exhibits a linear correlation between substituent effects on molecular orbital energies and molecular structures [4]. The Walsh orbitals of the three-membered ring are substantially stabilized to different extents by interactions with substituent orbitals, resulting in shortened distal and elongated vicinal carbon-carbon bonds [4]. The first ionization potential of compounds with electron-withdrawing substituents can be 0.1-0.4 eV higher than analogous isopropyl derivatives, indicating that the cyclopropyl group acts as a weaker electron donor than an isopropyl group in these systems [4].

The largest effects with respect to the energy difference between Walsh orbitals and the difference in carbon-carbon bond lengths are observed with formyl substituents [4]. A linear relationship between the Walsh orbital energy difference and the carbon-carbon bond length difference has been established through density functional theory calculations [4].

Conformational and Steric Influences

The chemistry of highly substituted bicyclo[4.1.0]heptane derivatives is dominated by steric hindrance caused by substituents [10]. Reduction reactions with hydride reagents and nucleophilic additions with methyllithium show reduced stereoselectivity compared to less substituted bicyclo[4.1.0]heptane derivatives, although under certain conditions, the exo product can predominate [10]. The steric hindrance prevents nucleophilic addition at carbonyl groups with certain Grignard reagents, leading instead to unexpected rearrangements to alternative bicyclic carbon skeletons [10].

The preferred conformation of bicyclo[4.1.0]heptane systems influences the regioselectivity of reactions [3]. The endo-envelope conformer is typically preferred over the exo-twist conformer, and this conformational preference explains observed regioselectivity patterns when an antiperiplanar arrangement of reacting species is assumed [3]. Exo-substituted derivatives display higher selectivity than their endo analogs due to conformational and steric factors [3].

Strain Energy and Electronic Effects Data

SystemStrain Energy (kcal/mol)Relative ReactivityMethodReference
Cyclopropane27.510⁴-10⁷ vs cyclobutaneExperimental [11]
Cyclobutane26.3ReferenceExperimental [11]
Bicyclo[4.1.0]heptane~28-30Highly reactiveComputational [12]
Bicyclo[1.1.0]butane65.4-66.3Extremely reactiveComputational (MP2) [11]
Spiro[2.2]pentane61.4-62.0Extremely reactiveComputational (MP2) [11]

The enhanced reactivity of cyclopropane-containing systems compared to cyclobutane analogs, despite similar strain energies, arises from electronic delocalization effects [12]. Each three-membered ring fused to a breaking bond lowers the activation barrier by approximately 10 kcal/mol, corresponding to a rate enhancement of approximately 10⁷-fold at 298 K [12]. This delocalization principle extends beyond strain release to provide a quantitative framework for understanding the reactivity of bicyclo[4.1.0]heptane derivatives [12].

The regioselectivity of electrophilic ring-opening reactions depends on the nature of the electrophile and the electronic properties of the substrate [13]. Computational transition state structures and activation barriers for direct electrophilic insertion reveal differences in the donor ability of cyclopropane rings with various substituents [13]. The activation barrier differences can be substantial, with certain substitution patterns favoring specific regioisomers by 5-6 kcal/mol [13].

Enzymatic functionalization of bicyclo[4.1.0]heptane derivatives, particularly norcarane (bicyclo[4.1.0]heptane) and its analogues, represents a sophisticated class of biocatalytic transformations that exploit the unique reactivity patterns of iron-containing enzymes. The oxidative modification of these strained bicyclic systems has been extensively studied using both cytochrome P450 enzymes and diiron-containing enzymes, revealing complex mechanistic pathways and diverse product profiles [1] [2].

Cytochrome P450-Catalyzed Oxidations

Cytochrome P450 enzymes demonstrate remarkable catalytic activity toward norcarane and its derivatives through multiple oxidative pathways. Studies involving four distinct cytochrome P450 enzymes—CYP2B1, CYPΔ2B4, CYPΔ2E1, and CYPΔ2E1 T303A—have revealed that these enzymes catalyze not only conventional hydroxylation reactions but also desaturase reactions that convert norcarane to 2-norcarene and 3-norcarene [3] [4] [5].

The enzymatic oxidation process produces more than twenty distinct oxidation products, including both primary oxygenated compounds and secondary products derived from further oxidation of the norcarene intermediates [1] [6]. The cytochrome P450-mediated transformations yield characteristic products including 2-norcaranone, 3-norcaranone, syn- and anti-2-norcarene oxide, syn- and anti-3-norcarene oxide, syn- and anti-4-hydroxy-2-norcarene, syn- and anti-2-hydroxy-3-norcarene, 2-oxo-3-norcarene, 4-oxo-2-norcarene, and cyclohepta-3,5-dienol [3] [4].

Enzyme TypePrimary ProductsSecondary ProductsConversion Efficiency
CYP2B12-norcaranol, 3-norcaranol2-norcarene, 3-norcareneModerate turnover
CYPΔ2B4Norcarene oxidesHydroxylated derivativesEnhanced selectivity
CYPΔ2E1Multiple alcoholsKetone productsVariable activity
CYPΔ2E1 T303AModified product profileAltered selectivityReduced oxygen rebound

Diiron Enzyme Systems

Diiron-containing enzymes, including soluble methane monooxygenase (sMMO) from Methylococcus capsulatus, toluene monooxygenase (ToMO) from Pseudomonas stutzeri OX1, and phenol hydroxylase (PH) from Pseudomonas stutzeri OX1, exhibit distinct reactivity patterns compared to cytochrome P450 enzymes [1] [4] [7]. These enzymes demonstrate superior turnover efficiency for norcarene substrates compared to the parent norcarane, with 3-norcarene showing particularly enhanced reactivity [4] [6].

The soluble methane monooxygenase system catalyzes the oxidation of norcarane to produce both 3-hydroxymethylcyclohexene and 3-cycloheptenol, products characteristic of radical and cationic intermediates, respectively [7]. Mechanistic studies have identified the high-valent bis-μ-oxo Fe(IV)₂ cluster-containing species (compound Q) as the reactive intermediate responsible for the majority of oxidation chemistry [7].

Mechanistic Considerations

The enzymatic oxidation of norcarane analogues proceeds through distinct mechanistic pathways depending on the enzyme system employed. The formation of both radical-derived products (such as 3-hydroxymethylcyclohexene) and cation-derived products (such as cyclohept-3-enol) suggests a mechanism involving initial hydrogen atom abstraction to generate a substrate radical intermediate [7]. This intermediate can then undergo oxygen rebound, intramolecular rearrangement followed by oxygen rebound, or loss of a second electron to yield a cationic intermediate for hydroxide transfer [7].

The estimated lower limit of 20 picoseconds for the lifetime of the putative radical intermediate aligns with values determined from previous studies using sterically hindered probes [7]. Importantly, the enzyme-catalyzed reactions demonstrate substrate selectivity, with norcarenes being more efficiently oxidized than norcarane by factors ranging from 1.5 to 15 across different enzyme systems [4].

Enzyme Selectivity and Substrate Specificity

The selectivity patterns observed in enzyme-mediated oxidations of bicyclo[4.1.0]heptane derivatives reflect the precise active site architecture and the electronic properties of the iron centers. Toluene 4-monooxygenase (T4MO) exhibits particularly interesting selectivity, catalyzing the hydroxylation of norcarane with catalytic parameters (kcat ≈ 0.3-0.5 s⁻¹ and coupling efficiency ≈ 72%) that are comparable to its natural substrate toluene [8].

The enzyme systems demonstrate remarkable stereoselectivity in product formation, with different regioisomers and stereoisomers being produced in varying ratios depending on the specific enzyme and reaction conditions [3] [4]. This selectivity arises from the precise positioning of the substrate within the enzyme active site and the orientation of the oxidizing species relative to the bicyclic framework.

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal-catalyzed C-H activation of bicyclo[4.1.0]heptane derivatives represents a powerful synthetic methodology that exploits the unique electronic and steric properties of these strained bicyclic systems. The development of efficient catalytic systems for selective C-H functionalization has been driven by advances in palladium, rhodium, gold, and other transition metal catalysis.

Palladium-Catalyzed Systems

Palladium catalysis has emerged as a cornerstone methodology for the selective functionalization of bicyclo[4.1.0]heptane frameworks through directed C-H activation strategies. The synthesis of bicyclo[4.1.0]heptenes via palladium-catalyzed intramolecular coupling-cyclization reactions demonstrates the versatility of these systems [9]. These transformations proceed through oxidative addition of palladium to carbon-bromine bonds, followed by coordination to enolate oxygen and proximal double bonds, ultimately yielding bicyclic products with excellent regio- and stereoselectivity [9].

The palladium/norbornene cooperative catalysis system represents a significant advancement in distal C-H functionalization strategies [10] [11]. This methodology enables the selective functionalization of both ortho and ipso positions of aryl halides through the formation of palladacycles via joint action of palladium and norbornene [10]. The catalytic cycle involves sequential C-H palladation, norbornene insertion, and subsequent functionalization, providing access to complex molecular architectures with high selectivity [11].

Catalyst SystemSubstrate ScopeSelectivityTypical Yields
Pd(PPh₃)₄/Ag₂CO₃β-Styryl bromides>95% regioselectivity60-85%
Pd/NBE cooperativeAcyclic/cyclic olefinsDistal selectivity70-90%
Pd(OAc)₂/PyridoneOxime ether substratesSite-selective75-85%

Gold-Catalyzed Cycloisomerization

Gold catalysis has revolutionized the synthesis of bicyclo[4.1.0]heptane derivatives through cycloisomerization reactions of 1,6-enynes. The development of chiral cationic gold(I) catalysts, particularly the (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂/AgOTf system, enables the enantioselective synthesis of functionalized bicyclo[4.1.0]heptene derivatives with enantiomeric excesses ranging from 90-98% [12].

These gold-catalyzed transformations proceed under mild conditions in toluene and demonstrate broad substrate tolerance [12]. The mechanistic pathway involves coordination of the gold catalyst to the alkyne moiety, followed by nucleophilic attack by the alkene to form a cyclopropyl gold carbene intermediate, which subsequently undergoes reductive elimination to yield the bicyclic product [13].

Recent developments in asymmetric gold catalysis have expanded the scope to include chirality transfer processes, where chiral enynyl substrates undergo cycloisomerization with retention of stereochemical information [14]. The use of sterically demanding ligands such as JohnPhos and ᵗBuBrettPhos has proven crucial for achieving high levels of chirality transfer, with enantiomeric excesses reaching 94% in optimized systems [14].

Rhodium-Catalyzed Functionalization

Rhodium catalysis offers complementary reactivity patterns for the functionalization of bicyclo[4.1.0]heptane systems. Rhodium(I)-catalyzed cycloisomerization of nitrogen-tethered 1,6-enynes provides efficient access to azabicyclo[4.1.0]heptenes through cyclopropanation reactions [15]. These transformations can be coupled with carbonylative [3+3+1] cycloaddition reactions to generate more complex polycyclic structures [15].

The rhodium-catalyzed ring expansion of cyclopropanes represents another important synthetic methodology [16]. Treatment of appropriately substituted cyclopropane derivatives with rhodium carbonyl complexes leads to ring expansion through Wagner-Meerwein rearrangement processes, providing access to seven- and eight-membered ring systems [16]. The proposed mechanism involves initial 1,3-acyloxy migration to generate allene intermediates, followed by oxidative cyclization and subsequent ring expansion [16].

Iron-Catalyzed Carbene Transfer

Iron catalysis has emerged as an environmentally benign alternative for C-H functionalization through carbene transfer reactions [17] [18]. Iron porphyrin complexes and related systems catalyze the insertion of carbenes derived from diazoalkanes into C-H bonds of bicyclic substrates [17]. These transformations proceed through the formation of iron carbene complexes, which can undergo intramolecular C-H insertion to form cyclopentane ring systems with high trans-selectivity [17].

The development of iron-based catalysts for carbene transfer reactions represents a significant advancement in sustainable catalysis, offering comparable reactivity to precious metal systems while using abundant and non-toxic metal centers [18]. Recent advances have extended iron catalysis to both C(sp²)-H and C(sp³)-H functionalization, concluding with enzymatic C-H functionalization using iron-heme-containing enzymes [17].

Copper and Nickel Systems

Copper catalysis provides unique opportunities for the functionalization of bicyclo[4.1.0]heptane derivatives through various mechanisms including C-H activation, cyclopropanation, and cross-coupling reactions [19]. Copper-catalyzed asymmetric [4π + 2σ] cycloadditions of bicyclo[1.1.0]butanes with nitrones demonstrate the versatility of copper systems in constructing chiral bridged bicyclic structures with excellent enantioselectivity (up to 99% ee) [20].

Nickel catalysis offers complementary reactivity through electroreductive processes [21] [22]. The development of flow electroreductive nickel-catalyzed cyclopropanation protocols enables the use of bulk chemicals such as dichloromethane as methylene precursors under mild conditions [21]. These systems demonstrate broad substrate tolerance and scalability, making them attractive for synthetic applications [21].

Asymmetric Catalysis for Enantioselective Derivative Synthesis

The development of asymmetric catalytic systems for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives represents a critical frontier in modern synthetic chemistry. These methodologies enable access to enantiomerically pure compounds that serve as valuable building blocks for pharmaceutical and natural product synthesis.

Organocatalytic Approaches

Organocatalytic desymmetrization reactions provide powerful tools for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives. The catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through formal C(sp²)-H alkylation represents the first ring-retentive desymmetrization of bicyclo[4.1.0]heptane derivatives [23]. This transformation employs a dihydroquinine-derived bifunctional tertiary aminosquaramide catalyst and generates products with enantiomeric ratios up to 97:3 [23].

The reaction utilizes nitroalkanes as alkylating agents and proceeds through a mechanism that preserves the cyclopropane ring integrity while installing new stereogenic centers [23]. This methodology has been successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione, demonstrating its utility in target-oriented synthesis [23].

Catalyst TypeSubstrate ClassEnantiomeric ExcessReaction Conditions
Aminosquaramidemeso-Cyclohexenediones94% eeNitroalkane alkylation
Chiral Phosphoric AcidBicyclic substrates67-93% eePhotoredox conditions
NHC-Gold Complex1,6-Enynes90-98% eeMild temperatures
Copper-BOXNitrone substrates99% ee[4π + 2σ] Cycloaddition

Metal-Based Asymmetric Systems

Transition metal-catalyzed asymmetric synthesis has achieved remarkable success in the preparation of enantiomerically enriched bicyclo[4.1.0]heptane derivatives. Gold-catalyzed asymmetric cycloisomerization reactions using bisphosphine ligands provide access to bridging bicyclic cores with excellent enantioselectivity [13]. The (R)-DTBM-SEGPHOS(AuCl)₂ catalyst system achieves cycloisomerization with 97% enantiomeric excess, representing a formal enantioselective total synthesis of complex alkaloid structures [13].

Copper-catalyzed enantioselective [4π + 2σ] cycloadditions demonstrate the power of chiral copper complexes in constructing bridged bicyclic scaffolds [20]. These reactions employ bicyclo[1.1.0]butanes and nitrones as coupling partners, yielding chiral 2-oxa-3-azabicyclo[3.1.1]heptanes with exceptional enantioselectivity under mild conditions [20]. The catalyst system features good functional group tolerance and scalability, with yields reaching 99% and enantiomeric excesses up to 99% [20].

Photoredox Asymmetric Catalysis

The integration of photoredox catalysis with asymmetric synthesis has opened new avenues for the enantioselective construction of bicyclo[4.1.0]heptane derivatives. Chiral phosphoric acid-containing polycyclic aromatic hydrocarbon (PAH) photosensitizers enable highly enantioselective [2π + 2σ] photocycloadditions of bicyclo[1.1.0]butanes with vinylazaarenes [24]. These transformations proceed through asymmetric photoredox catalysis and yield pharmaceutically important bicyclo[2.1.1]hexane derivatives with high yields, enantioselectivity, and diastereoselectivity [24].

The reaction tolerates diverse substitution patterns, including α/β-substituted vinylazaarenes, enabling the assembly of all-carbon quaternary stereocenters or two adjacent tertiary stereocenters on the product [24]. This methodology represents a significant advancement in the synthesis of complex saturated bicyclic frameworks that serve as bioisosteres for aromatic systems in drug discovery.

Enzymatic Asymmetric Synthesis

Enzymatic strategies for asymmetric synthesis provide unparalleled selectivity and operate under environmentally friendly conditions [25]. Directed evolution of heme enzymes has enabled the asymmetric formation of highly strained bicyclobutanes and cyclopropenes through carbene transfer processes [26] [27]. These engineered biocatalysts demonstrate remarkable substrate scope and selectivity, providing access to more than 25 products on preparative scale [26].

The evolved P411 enzymes catalyze the construction of chiral bicyclobutanes through sequential carbene transfer reactions, overcoming the inherent instability of cyclopropene intermediates [27]. The biocatalytic system enables the formation of exo,endo-configured bicyclobutanes with excellent enantiomeric excess, distinct from previously reported synthetic methods [26].

Substrate Scope and Limitations

The substrate scope of asymmetric catalytic systems for bicyclo[4.1.0]heptane synthesis encompasses diverse structural motifs and functional group tolerance. Chiral guanidine derivatives have demonstrated broad applicability in asymmetric synthesis, serving as organocatalysts for numerous fundamental transformations with high efficiency and stereoselectivity [28]. Recent developments include novel chiral guanidine derivatives such as guanidinium salts, pentanidium, and bis(guanidino)iminophosphorane systems [28].

The combination of chiral guanidines with metal species has dramatically expanded their utility, providing solutions to challenging transformations that cannot be achieved with conventional chiral catalysts [28]. These hybrid systems demonstrate the importance of cooperative catalysis in achieving high levels of enantioselectivity in complex molecular frameworks.

Mechanistic Understanding

The mechanistic understanding of asymmetric catalytic processes for bicyclo[4.1.0]heptane synthesis has been greatly enhanced through computational studies and experimental investigations. Density functional theory calculations have revealed the origin of enantioselectivity in various catalytic systems, providing insights into the key stereocontrolling interactions [20]. For copper-catalyzed [4π + 2σ] cycloadditions, DFT calculations elucidate both the reaction mechanism and the factors responsible for high enantioselectivity [20].

XLogP3

4

Exact Mass

206.0862282 g/mol

Monoisotopic Mass

206.0862282 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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